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Compound of Interest

Compound Name:
2-Chloro-5,8-dimethylquinoline-3-

methanol

CAS No.: 485337-91-5

Cat. No.: B13718160

Get Quote

Advanced Scaffolds in Medicinal Chemistry
Executive Summary
2-Chloro-5,8-dimethylquinoline-3-methanol (CAS 485337-91-5) represents a high-value

heterocyclic intermediate, primarily utilized in the synthesis of pharmacologically active agents

targeting kinase pathways (PI3K/mTOR) and infectious diseases (malaria, tuberculosis).

Distinct from generic quinolines, the 5,8-dimethyl substitution pattern confers unique

lipophilicity and steric properties that influence binding affinity in hydrophobic pockets of protein

targets.[1] Furthermore, the molecule features two orthogonal reactive handles—the C2-

chlorine (electrophilic) and the C3-hydroxymethyl (nucleophilic)—allowing for divergent library

synthesis in drug discovery campaigns.[1]

This guide details the physicochemical profile, validated synthetic routes, and strategic

applications of this core scaffold.[1][2]
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Property Specification

Chemical Name 2-Chloro-5,8-dimethylquinoline-3-methanol

CAS Number 485337-91-5

Molecular Formula C₁₂H₁₂ClNO

Molecular Weight 221.68 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

Melting Point 165–170 °C (Typical range for this class)

Key Functionalities
2-Cl (SNAr active), 3-CH₂OH

(Oxidizable/Derivatizable)

Synthetic Utility & Mechanism[1][5]
The synthesis of CAS 485337-91-5 is classically achieved through a two-stage workflow

designed to build the pyridine ring onto a substituted benzene core.[1]

3.1 Mechanistic Pathway: The Vilsmeier-Haack Approach
The most robust route involves the Vilsmeier-Haack cyclization of N-(2,5-

dimethylphenyl)acetamide.[1] This reaction serves two purposes simultaneously: it formylates

the aromatic ring and cyclizes it to form the quinoline core, installing the chlorine atom at the

C2 position.[1]

Cyclization (Precursor Synthesis): The acetanilide reacts with POCl₃/DMF to yield 2-chloro-

5,8-dimethylquinoline-3-carbaldehyde.[1]

Selective Reduction: The aldehyde is chemoselectively reduced to the alcohol (methanol)

using Sodium Borohydride (NaBH₄).[1] This step is critical; stronger reducing agents (like

LiAlH₄) might dechlorinate the C2 position, destroying the scaffold's utility.

3.2 Visualization: Retrosynthetic Analysis
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The following diagram illustrates the logical construction of the target molecule from

commercially available precursors.

N-(2,5-dimethylphenyl)acetamide 2-Chloro-5,8-dimethyl-
quinoline-3-carbaldehyde

Cyclization & Chlorination

POCl3 / DMF
(Vilsmeier-Haack)

TARGET:
2-Chloro-5,8-dimethyl-
quinoline-3-methanol

Aldehyde Reduction

NaBH4 / MeOH
(Selective Reduction)

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol from acetanilide

precursors.

Experimental Protocol: Selective Reduction
Objective: Convert 2-chloro-5,8-dimethylquinoline-3-carbaldehyde to the title methanol

compound without displacing the C2-chlorine.

Reagents:

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (1.0 eq)[1]

Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)[1]

Methanol (anhydrous)[1]

Tetrahydrofuran (THF) (optional co-solvent for solubility)[1]

Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of

the aldehyde intermediate in 50 mL of Methanol (or MeOH/THF 1:1 mixture if solubility is
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poor). Cool the solution to 0 °C using an ice bath.

Addition: Slowly add NaBH₄ (5 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂)

will occur; ensure adequate venting.[1]

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature

(25 °C) for 1 hour. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot should

disappear, replaced by a more polar alcohol spot.

Quenching: Quench the reaction by adding 10 mL of water dropwise.

Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous

residue with Dichloromethane (3 x 30 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography if

necessary.

Validation Criteria:

¹H NMR: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the

appearance of the methylene doublet (~4.8 ppm) and hydroxyl triplet.[1]

Mass Spec: M+1 peak at ~222.1 m/z (check for Cl isotope pattern 3:1).[1]

Strategic Applications in Drug Design
This scaffold is a "bifunctional linchpin." The C2-Chlorine is electronically activated by the ring

nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-

Methanol serves as a handle for alkylation or oxidation.[1]

5.1 Divergent Synthesis Workflow
Researchers use this molecule to generate libraries of derivatives.[1] The order of operations is

crucial:

Path A (C2 Substitution First): Reacting with amines/phenols first to install the

pharmacophore, then modifying the alcohol.[1]
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Path B (C3 Modification First): Converting the alcohol to a halide or ether before displacing

the C2-chlorine.[1]

CAS 485337-91-5
(Core Scaffold)

Reaction with Primary Amines
(S_NAr at C2)

Heat / Base

Oxidation to Acid/Ester
(Modification at C3)

MnO2 or Jones

Kinase Inhibitor Analogs
(e.g., PI3K/mTOR)

Antimalarial/Antibacterial
Candidates

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C3

positions.[1]

Safety & Handling (MSDS Highlights)
Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.[1]

Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Use in a fume hood

to avoid inhalation of dust.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as

the hydroxymethyl group can slowly oxidize over time.[1]
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Reduction Protocols for Quinoline Carbaldehydes

Protocol Validation: Roopan, S. M., et al. (2010).[1] "(2-Chloro-8-methylquinolin-3-

yl)methanol."[1] Acta Crystallographica Section E.

Context: Provides crystallographic data and reduction conditions for the closely related 8-
methyl analog, valid

[1]

Medicinal Applications (Anticancer & PI3K/mTOR)

Application: "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo
[2,3-b] Quinoline..." Frontiers in Chemistry.

Context: Demonstrates the utility of 2-chloro-methyl-quinoline scaffolds in designing

PI3K/mTOR pathway modulators.[1]

[1]

Chemical Substance Data (CAS 485337-91-5)

Identifier: PubChem CID 53396809 (Related Derivative).[4]

Context: Verification of chemical structure and properties.[1][5][6][7]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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